Crystal structure analysis of[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine
Crystal structure analysis of[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine
An In-Depth Technical Guide to the Crystal Structure Analysis of [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1] Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing unparalleled insights into molecular conformation, packing, and intermolecular interactions.[2][3] This guide offers a comprehensive, field-proven methodology for the crystal structure analysis of [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine, a compound of interest in medicinal chemistry due to its halogenated and fluorinated phenylamine scaffold. From crystal growth to data deposition, this document provides not just a protocol, but the scientific rationale behind each critical step, ensuring a self-validating and robust analytical workflow.
The Imperative of Structural Elucidation in Drug Development
The precise three-dimensional structure of a molecule dictates its function. In drug development, understanding the crystal structure of a small molecule is pivotal for rational drug design, lead optimization, and formulation development.[4][5] Crystallographic analysis provides a high-resolution map of a molecule, revealing:
-
Molecular Conformation: The exact spatial arrangement of the atoms, which influences how the molecule interacts with its biological target.[6]
-
Polymorphism: The ability of a compound to exist in multiple crystal forms. Different polymorphs can have drastically different physical properties, impacting drug efficacy and manufacturability.[4]
-
Intermolecular Interactions: A detailed understanding of the non-covalent forces (e.g., hydrogen bonds, halogen bonds) that govern the crystal packing. These interactions are crucial for crystal engineering and predicting material properties.[7]
For [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine (CAS 1152996-33-2)[8][9], the presence of a primary amine, dichloro-substituted phenyl ring, and a difluoromethoxy group suggests a rich potential for various intermolecular interactions that will define its solid-state behavior.
From Powder to Perfect Crystal: The Crystallization Workflow
The adage "the better the crystal, the better the data" is the foundational principle of crystallography. The analysis is entirely contingent on obtaining a high-quality, single crystal. This often represents the most challenging, trial-and-error phase of the investigation.
Material Purity and Preparation
The synthesis of [3,5-dichloro-2-(difluoromethoxy)phenyl]methanamine should be followed by rigorous purification (e.g., column chromatography, recrystallization) to remove impurities that can inhibit crystal growth. The final material should be fully characterized (NMR, MS, HPLC) to confirm its identity and purity (>98%). The presence of the difluoromethoxy group is a key structural feature, often incorporated to enhance metabolic stability or binding affinity in drug candidates.[10]
Crystallization Methodologies
The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice. Several techniques should be explored in parallel.
Experimental Protocol: Screening for Single Crystals
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A suitable solvent is one in which the compound is sparingly soluble.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near-saturation in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop: Dissolve the compound in a good solvent. Place a small drop (2-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "reservoir" of a poor solvent (an anti-solvent in which the compound is insoluble). The slow diffusion of the anti-solvent vapor into the drop induces crystallization.
-
Sitting Drop: The principle is the same, but the drop of the compound's solution is placed on a post within the well, not inverted.
-
-
Solvent/Anti-Solvent Diffusion:
-
Dissolve the compound in a small amount of a good solvent in a narrow vial.
-
Carefully layer a less dense, miscible anti-solvent on top of this solution.
-
Crystallization may occur at the interface between the two solvents.
-
-
Thermal Gradient (Slow Cooling):
-
Saturate a solution of the compound at an elevated temperature.
-
Slowly cool the solution. A programmable water bath or a Dewar flask can be used to control the cooling rate.
-
The diagram below illustrates the decision-making process for crystallization.
Caption: Workflow for single crystal growth.
Data Acquisition: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for data collection.
Instrumentation
Modern diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a detector.[2]
-
X-ray Source: Commonly Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) rotating anode or microfocus sealed tube sources. Mo radiation is generally preferred for small organic molecules as it produces more diffraction data to higher resolution and suffers less from absorption effects.
-
Detector: Typically a CCD or CMOS-based area detector that captures the diffraction pattern.
Step-by-Step Data Collection Protocol
-
Crystal Mounting: Carefully select a crystal under a microscope. Mount it on a cryoloop (a small nylon loop) using a minimal amount of cryoprotectant oil (e.g., paratone-N).
-
Cryo-cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality data, and protects the crystal from radiation damage.
-
Unit Cell Determination: Collect a few initial diffraction images (frames). The positions of the diffraction spots are used by the instrument's software to determine the preliminary unit cell parameters and Bravais lattice.[11]
-
Data Collection Strategy: Based on the determined crystal system, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: After collection, the raw image files are processed. This involves:
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling: Applying corrections for experimental variations (e.g., beam intensity fluctuations, detector response) and absorption effects. The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.
-
Structure Solution and Refinement: From Data to Molecule
The reflection file does not directly yield the crystal structure. It contains the amplitudes of the structure factors, but the phase information is lost. This is the "phase problem" of crystallography.[12]
Structure Solution
For small molecules like [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine, direct methods are typically used to solve the phase problem.[11] These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates. This process, usually automated in modern software packages (e.g., SHELXT, Olex2), generates an initial electron density map.[13]
Model Building and Refinement
The initial electron density map should reveal the positions of the heavier atoms (Cl, O, F, N, C). An initial molecular model is built by assigning atom types to these electron density peaks.
This initial model is then refined against the experimental data using a least-squares minimization procedure.[14] Refinement is an iterative process that adjusts the atomic parameters (positional coordinates, atomic displacement parameters) to improve the agreement between the observed structure factor amplitudes and those calculated from the model.[13]
The Refinement Workflow:
Caption: From diffraction data to a refined structure.
Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.
Analysis of the Crystal Structure
With a fully refined model, the crucial task of structural interpretation begins.
Quantitative Data Summary
The final crystallographic data should be summarized in a standard table.
| Parameter | Hypothetical Value |
| Chemical formula | C₈H₇Cl₂F₂NO |
| Formula weight | 242.05 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | 1.56 |
| Reflections collected/unique | 8500 / 2000 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| Goodness-of-fit (S) | 1.05 |
Intramolecular Analysis
Examine the bond lengths, bond angles, and torsion angles to confirm the molecular geometry. Pay special attention to the conformation of the difluoromethoxy group and the aminomethyl side chain relative to the phenyl ring. This conformation can be critical for receptor binding.
Intermolecular Analysis and Crystal Packing
This is where the true value of the crystal structure for drug development becomes apparent. Use visualization software like Mercury to analyze the packing.[15][16]
-
Hydrogen Bonding: The primary amine (-NH₂) is a strong hydrogen bond donor. Identify potential acceptors (e.g., oxygen, nitrogen, or even the fluorine atoms of a neighboring molecule). Hydrogen bonds are dominant forces in determining crystal packing and influence solubility.
-
Halogen Bonding: The two chlorine atoms on the phenyl ring are potential halogen bond donors. Look for short contacts between these chlorine atoms and electronegative atoms on adjacent molecules.
-
π-π Stacking: Analyze the arrangement of the phenyl rings. Are they parallel and offset, indicating stabilizing π-π interactions?
-
Other Interactions: Look for C-H···F or C-H···π interactions that contribute to the overall stability of the crystal lattice.
Validation and Deposition: Ensuring Scientific Integrity
A crystal structure is not complete until it has been validated and made publicly available.
Structure Validation
The International Union of Crystallography (IUCr) provides the checkCIF service, a standard tool for validating crystallographic information files (CIFs).[17][18] This service automatically checks for inconsistencies in the data, geometric anomalies, and violations of crystallographic conventions. Addressing any alerts raised by checkCIF is a mandatory step before publication or deposition.
Data Deposition
To ensure the reproducibility of scientific findings, the final CIF and structure factor data must be deposited in a public database. The primary repository for small molecule organic and metal-organic crystal structures is the Cambridge Crystallographic Data Centre (CCDC).[15][19][20] Upon deposition, the CCDC will assign a unique deposition number that should be included in any publication describing the structure.
Conclusion
The crystal structure analysis of [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine provides a definitive, atomic-level understanding of its solid-state form. This guide has outlined a rigorous, self-validating workflow from the initial challenge of crystallization to the final, crucial steps of data validation and deposition. The resulting structural information—molecular conformation, hydrogen bonding networks, and crystal packing—is not merely an academic exercise. It is actionable intelligence for medicinal chemists and formulation scientists, enabling informed decisions in the design of more effective and stable pharmaceutical products.[1][21]
References
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link]
-
OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Allen, F. H. (2005). The Cambridge Crystallographic Data Centre (CCDC): 40 years of database development, software and research. Acta Crystallographica Section A, 61(1), 1-1. Retrieved from [Link]
-
Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 38, 95-102. Retrieved from [Link]
-
Supercomputer Education and Research Centre. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). IUCr. Retrieved from [Link]
-
Chemistry World. (n.d.). CCDC. Retrieved from [Link]
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
-
Bernard Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Washington University in St. Louis. Retrieved from [Link]
-
Cockcroft, J. (n.d.). Introduction to Structure Refinement. Birkbeck College, University of London. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]
-
Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1071-1082. Retrieved from [Link]
-
International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]
-
Zien Journals. (2022). A Review on Crystallography and Its Role on Drug Design. Advancements in Life Sciences, 9(2). Retrieved from [Link]
-
Drug Discovery and Development. (2007, September 6). Crystallography Illuminates Drug Targets. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]
-
University of Ulm. (n.d.). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]
-
Oxford Academic. (n.d.). Solution and Refinement of Crystal Structures. Retrieved from [Link]
-
NextSDS. (n.d.). [3,5-dichloro-2-(difluoromethoxy)phenyl]methanamine — Chemical Substance Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Crystal structure of (3,5-dichloro-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone. Acta Crystallographica Section E, 70(Pt 12), o1279. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(3), 675–689. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 4. omicsonline.org [omicsonline.org]
- 5. migrationletters.com [migrationletters.com]
- 6. zienjournals.com [zienjournals.com]
- 7. Crystal structure of (3,5-dichloro-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nextsds.com [nextsds.com]
- 9. 1-[3,5-dichloro-2-(difluoromethoxy)phenyl]methanamine | 1152996-33-2 [sigmaaldrich.com]
- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. academic.oup.com [academic.oup.com]
- 13. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Introduction [pd.chem.ucl.ac.uk]
- 15. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 16. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]
- 17. iucr.org [iucr.org]
- 18. iucr.org [iucr.org]
- 19. CCDC | Chemistry World [chemistryworld.com]
- 20. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
- 21. drugdiscoverytrends.com [drugdiscoverytrends.com]
